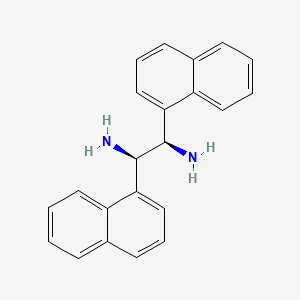

(1R,2R)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1R,2R)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine is a chiral diamine compound featuring two naphthalene rings attached to an ethane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available naphthalene derivatives.

Formation of Intermediate: The naphthalene derivatives undergo a series of reactions to form an intermediate compound. This may involve halogenation followed by substitution reactions.

Coupling Reaction: The intermediate is then coupled with an appropriate diamine precursor under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to maximize yield.

Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2R)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The naphthalene rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

Oxidation: Formation of imines or other oxidized products.

Reduction: Various amine derivatives.

Substitution: Substituted naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

(1R,2R)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine has several scientific research applications:

Asymmetric Synthesis: Used as a chiral ligand or catalyst in asymmetric synthesis to produce enantiomerically pure compounds.

Medicinal Chemistry:

Material Science: Utilized in the synthesis of chiral materials and polymers.

Coordination Chemistry: Acts as a ligand in coordination complexes for various catalytic processes.

Wirkmechanismus

The mechanism by which (1R,2R)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine exerts its effects involves its ability to induce chirality in chemical reactions. The naphthalene rings provide steric hindrance, while the diamine backbone offers coordination sites for metal catalysts. This combination allows the compound to influence the stereochemistry of the products formed in catalytic reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine: The enantiomer of the compound, with similar properties but opposite chirality.

1,2-Di(naphthalen-1-yl)ethane-1,2-diol: A diol derivative with hydroxyl groups instead of amine groups.

1,2-Di(naphthalen-1-yl)ethane: A simpler derivative lacking the amine groups.

Uniqueness

(1R,2R)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine is unique due to its chiral nature and the presence of two naphthalene rings, which provide both steric and electronic effects that can be exploited in various chemical reactions. Its ability to act as a chiral ligand or catalyst in asymmetric synthesis sets it apart from other similar compounds.

Biologische Aktivität

(1R,2R)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine, also known as (R,R)-DPEN, is a chiral diamine compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes two naphthyl groups attached to a central ethylene diamine backbone. Its chemical formula is C22H20N2, and it exists in a dihydrochloride form with the CAS number 1055301-17-1 .

| Property | Value |

|---|---|

| Molecular Formula | C22H20N2•2HCl |

| Molecular Weight | 385.33 g/mol |

| CAS Number | 1055301-17-1 |

| Purity | >98.0% (HPLC) |

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as a ligand in coordination chemistry and its potential as a pharmaceutical agent. Studies have indicated that this compound can act as a chiral auxiliary in asymmetric synthesis and may exhibit anticancer properties.

Anticancer Activity

Research has shown that (1R,2R)-DPEN can enhance the efficacy of certain metallodrugs. For instance, its use in combination with platinum-based drugs has been explored to improve their selectivity and reduce toxicity. The compound's ability to form stable complexes with metal ions allows it to facilitate DNA binding and interfere with cancer cell proliferation .

Case Study: Interaction with Platinum-Based Drugs

A study investigated the interaction between (1R,2R)-DPEN and cisplatin, revealing that the diamine could enhance the drug's cytotoxic effects against various cancer cell lines. The mechanism involves the formation of DNA adducts that lead to apoptosis in cancer cells. The findings suggest that incorporating (1R,2R)-DPEN into treatment regimens could potentially improve therapeutic outcomes for patients resistant to conventional chemotherapy .

Mechanistic Insights

The biological activity of (1R,2R)-DPEN is attributed to its structural features that allow it to bind effectively to metal ions and biological macromolecules. Its naphthyl groups contribute to hydrophobic interactions, enhancing its binding affinity for target proteins or nucleic acids.

Table: Mechanistic Pathways

| Mechanism | Description |

|---|---|

| DNA Binding | Forms stable adducts with DNA leading to replication arrest |

| Apoptosis Induction | Triggers programmed cell death in cancer cells |

| Synergistic Effects with Drugs | Enhances efficacy of chemotherapeutic agents |

Research Findings

Recent studies have focused on optimizing the synthesis of (1R,2R)-DPEN derivatives to enhance their biological activity and selectivity. Investigations into different reaction conditions have shown promising results in yielding compounds with improved solubility and bioavailability .

Eigenschaften

IUPAC Name |

(1R,2R)-1,2-dinaphthalen-1-ylethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2/c23-21(19-13-5-9-15-7-1-3-11-17(15)19)22(24)20-14-6-10-16-8-2-4-12-18(16)20/h1-14,21-22H,23-24H2/t21-,22-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVJVMUUCGDSHBT-FGZHOGPDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(C(C3=CC=CC4=CC=CC=C43)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2[C@H]([C@@H](C3=CC=CC4=CC=CC=C43)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.